

An In-depth Technical Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Bromo-2-(methylthio)benzo[d]thiazole
Cat. No.:	B1289472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **6-Bromo-2-(methylthio)benzo[d]thiazole**, a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. This document summarizes the available data on the synthesis, chemical properties, and potential biological applications of **6-Bromo-2-(methylthio)benzo[d]thiazole** and its closely related analogs, presenting key information in a structured and accessible format for researchers and drug development professionals.

Chemical and Physical Properties

6-Bromo-2-(methylthio)benzo[d]thiazole is a solid compound with the molecular formula C₈H₆BrNS₂ and a molecular weight of 260.17 g/mol .^[1] Its structure has been confirmed by single-crystal X-ray diffraction, revealing an almost planar molecule.^{[2][3]}

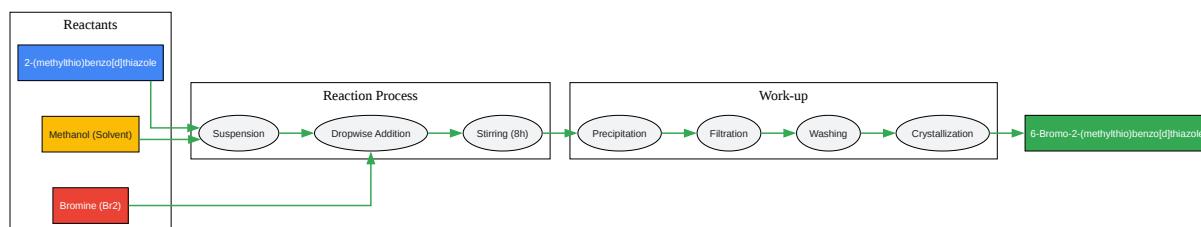
Property	Value	Reference
CAS Number	474966-97-7	[1]
Molecular Formula	C ₈ H ₆ BrNS ₂	[1]
Molecular Weight	260.17 g/mol	[1]
Melting Point	98-101 °C	[2] [3]
Appearance	White solid	[2] [3]

Synthesis and Experimental Protocols

The synthesis of **6-Bromo-2-(methylthio)benzo[d]thiazole** can be achieved through the bromination of 2-(methylthio)benzo[d]thiazole.

Experimental Protocol: Synthesis of **6-Bromo-2-(methylthio)benzo[d]thiazole[2][3]**

Materials:


- 2-(methylthio)benzo[d]thiazole (5.01 g, 0.025 mol)
- Methanol (50 ml)
- Pure Bromine (Br₂) (1.5 ml)
- Ice-cold methanol

Procedure:

- Suspend 2-(methylthio)benzo[d]thiazole in 50 ml of methanol.
- Add pure Br₂ dropwise in portions (5 drops every 20 minutes) to the suspension.
- Stir the solution extensively for 8 hours from the beginning of the reaction.
- Separate the resulting precipitate from the reaction mixture.

- Wash the precipitate with three 50 ml portions of ice-cold methanol.
- Crystallize the resulting white solid residue from absolute ethanol to obtain single crystals.

Yield: 4.67 g (93%)

[Click to download full resolution via product page](#)

Synthesis workflow for **6-Bromo-2-(methylthio)benzo[d]thiazole**.

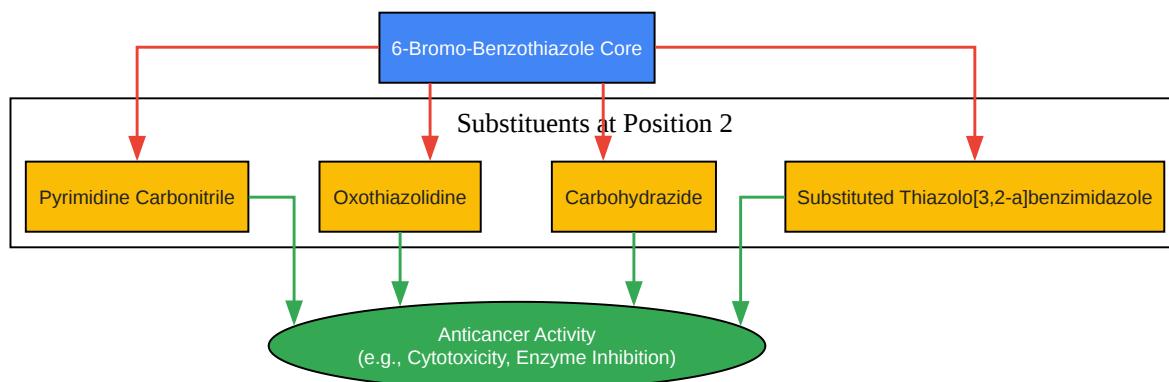
Crystallographic Data

The crystal structure of **6-Bromo-2-(methylthio)benzo[d]thiazole** has been determined by single-crystal X-ray diffraction.[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁
a (Å)	9.7843 (4)
b (Å)	3.9514 (2)
c (Å)	11.6076 (5)
β (°) **	96.353 (4)
Volume (Å ³) **	446.01 (3)
Z	2

The molecule is nearly planar, with a dihedral angle of 0.9(1)° between the benzene and thiazole rings.^[2] The benzene ring exhibits a higher degree of π-electron delocalization compared to the thiazole ring.^[2]

Biological Activities of 6-Bromo-Benzothiazole Derivatives


While specific biological data for **6-Bromo-2-(methylthio)benzo[d]thiazole** is limited in the public domain, the broader class of 6-bromo-benzothiazole derivatives has demonstrated significant potential in various therapeutic areas, including as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have reported the anticancer activity of 6-bromo-benzothiazole derivatives against a range of human cancer cell lines.

Derivative Type	Cell Line(s)	IC ₅₀ (μM)	Reference
Pyrimidine based carbonitrile benzothiazole	HeLa, MCF-7, Hep-2, MiaPaCa-2, SW 620, H 460	Potent activity reported	[4]
Oxothiazolidine based benzothiazole	HeLa	9.76	
Carbohydrazide containing BTA	PC-3, LNCaP	19.9 ± 1.17, 11.2 ± 0.79 μg/mL	[5]
2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole	HCT-116, Hep-G2	Strong cytotoxicity reported	[6]

The anticancer mechanism of some benzothiazole derivatives involves the inhibition of key enzymes in cancer signaling pathways, such as protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs).^[7] The benzothiazole scaffold can act as an ATP-competitive inhibitor at the catalytic domain of these kinases.^[7]

[Click to download full resolution via product page](#)

Structure-Activity Relationship for Anticancer Benzothiazoles.

Antimicrobial Activity

Benzothiazole-thiazole hybrids have shown promise as broad-spectrum antimicrobial agents. Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups, such as halogens, can enhance antimicrobial activity.[\[1\]](#)[\[8\]](#)

Derivative Type	Microbial Strain(s)	MIC (µg/mL)	Reference
Benzothiazole-thiazole hybrids	Gram-positive, Gram-negative, mycobacterial, and fungal strains	3.90–15.63	[1]

The proposed mechanism of action for some benzothiazole-based antimicrobial agents is the inhibition of essential microbial enzymes like dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis in bacteria.

Conclusion

6-Bromo-2-(methylthio)benzo[d]thiazole is a readily synthesizable compound with a well-defined molecular structure. While direct biological data for this specific molecule is scarce in publicly available literature, the broader class of 6-bromo-benzothiazole derivatives demonstrates significant potential as anticancer and antimicrobial agents. The information presented in this guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of **6-Bromo-2-(methylthio)benzo[d]thiazole** is warranted to fully elucidate its pharmacological profile and potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-2-(methylthio)benzo[d]thiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289472#6-bromo-2-methylthio-benzo-d-thiazole-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com